
1,3,7-Octatriene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,7-Octatriene, also known as α-Ocimene, is a hydrocarbon with the molecular formula C₈H₁₂. It is a member of the ocimene family, which consists of isomeric hydrocarbons found in various plants and fruits. This compound is characterized by its pleasant odor and is commonly used in perfumery for its sweet, herbal scent .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3,7-Octatriene can be synthesized through the dimerization of 1,3-butadiene. This process involves the use of homogeneous catalysts, such as palladium complexes, under specific reaction conditions. The reaction typically requires a temperature range of 50-100°C and a pressure of 1-10 atm .
Industrial Production Methods: Industrial production of this compound often involves the use of catalytic processes to ensure high yield and purity. The dimerization of 1,3-butadiene is a common method, with palladium-catalyzed telomerization being one of the most efficient techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 1,3,7-Octatriene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or ozone, leading to the formation of epoxides or other oxygenated derivatives.
Reduction: Hydrogenation of this compound using catalysts like palladium on carbon can yield saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur, especially in the presence of halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, ozone, and other oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens, acids, and other electrophiles under controlled conditions.
Major Products Formed:
Oxidation: Epoxides, alcohols, and ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives and other substituted products.
Wissenschaftliche Forschungsanwendungen
1,3,7-Octatriene has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatments.
Wirkmechanismus
1,3,7-Octatriene is similar to other ocimenes, such as:
α-Ocimene: Cis-3,7-dimethyl-1,3,7-octatriene.
β-Ocimene: Trans-3,7-dimethyl-1,3,6-octatriene.
Uniqueness:
Structural Differences: The position of the double bonds distinguishes this compound from its isomers.
Properties: this compound is known for its stability and pleasant odor, making it unique among its isomers.
Vergleich Mit ähnlichen Verbindungen
Myrcene: Another acyclic monoterpene with similar properties.
Limonene: A cyclic monoterpene with a citrus scent.
Eigenschaften
Molekularformel |
C8H12 |
|---|---|
Molekulargewicht |
108.18 g/mol |
IUPAC-Name |
(3E)-octa-1,3,7-triene |
InChI |
InChI=1S/C8H12/c1-3-5-7-8-6-4-2/h3-5,7H,1-2,6,8H2/b7-5+ |
InChI-Schlüssel |
ZTJHDEXGCKAXRZ-FNORWQNLSA-N |
Isomerische SMILES |
C=CCC/C=C/C=C |
Kanonische SMILES |
C=CCCC=CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3,4-Diacetyloxy-6-[[12-[[4,5-diacetyloxy-6-(acetyloxymethyl)-3-hydroxyoxan-2-yl]methyl]-1-hydroxy-5-methyl-4,6,8,11,13-pentaoxahexacyclo[7.5.0.02,14.03,7.03,14.07,12]tetradecan-2-yl]methyl]-5-hydroxyoxan-2-yl]methyl acetate](/img/structure/B13812914.png)
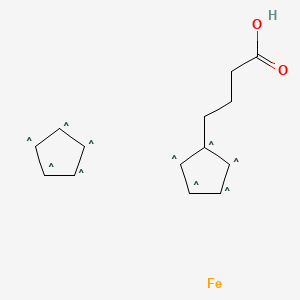

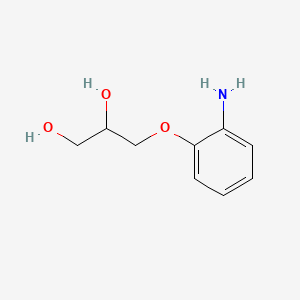
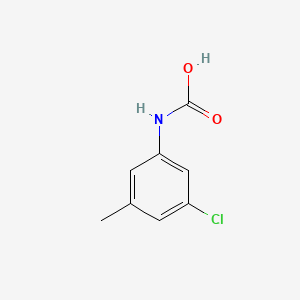
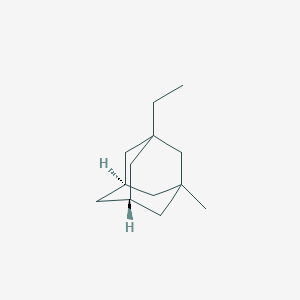
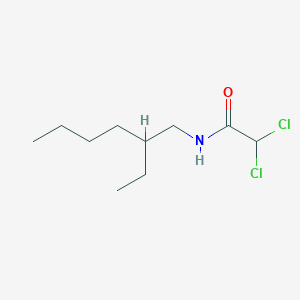
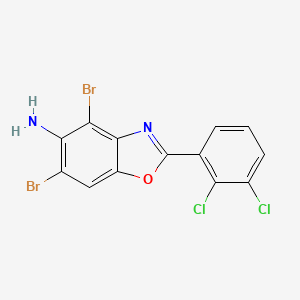

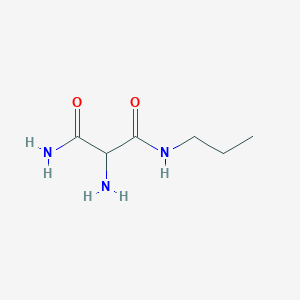

![3-chloro-N-[4-(dipropylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B13812982.png)
![3-{[(1S)-1-Carboxyethyl]amino}benzoic acid](/img/structure/B13812984.png)
